- Hydantoin derivatives for the treatment of inflammatory disorders and their preparation, World Intellectual Property Organization, , ,
Cas no 191230-40-7 (5-bromo-2-methyl-benzotriazole)
5-bromo-2-methyl-benzotriazole Chemical and Physical Properties
Names and Identifiers
-
- 2H-Benzotriazole, 5-bromo-2-methyl-
- 5-bromo-2-methyl-benzotriazole
- AS-78801
- P20817
- MFCD21145746
- DB-107427
- 5-bromo-2-methylbenzotriazole
- 191230-40-7
- 5-Bromo-2-methyl-2H-benzo[d][1,2,3]triazole
- SCHEMBL7437544
-
- MDL: MFCD21145746
- Inchi: 1S/C7H6BrN3/c1-11-9-6-3-2-5(8)4-7(6)10-11/h2-4H,1H3
- InChI Key: VRDZUYWMDMLDFG-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(C=1)=NN(C)N=2
Computed Properties
- Exact Mass: 210.97451g/mol
- Monoisotopic Mass: 210.97451g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 30.7Ų
5-bromo-2-methyl-benzotriazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D684499-1G |
5-bromo-2-methyl-benzotriazole |
191230-40-7 | 97% | 1g |
$435 | 2024-07-21 | |
| eNovation Chemicals LLC | D684499-5G |
5-bromo-2-methyl-benzotriazole |
191230-40-7 | 97% | 5g |
$1300 | 2024-07-21 | |
| Chemenu | CM423722-1g |
2H-Benzotriazole, 5-bromo-2-methyl- |
191230-40-7 | 95%+ | 1g |
$*** | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3110-1G |
5-bromo-2-methyl-benzotriazole |
191230-40-7 | 97% | 1g |
¥ 2,310.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3110-5G |
5-bromo-2-methyl-benzotriazole |
191230-40-7 | 97% | 5g |
¥ 6,930.00 | 2023-04-14 | |
| eNovation Chemicals LLC | D684499-100mg |
5-bromo-2-methyl-benzotriazole |
191230-40-7 | 97% | 100mg |
$140 | 2024-07-21 | |
| eNovation Chemicals LLC | D684499-250mg |
5-bromo-2-methyl-benzotriazole |
191230-40-7 | 97% | 250mg |
$210 | 2024-07-21 | |
| eNovation Chemicals LLC | D684499-500mg |
5-bromo-2-methyl-benzotriazole |
191230-40-7 | 97% | 500mg |
$290 | 2024-07-21 | |
| Ambeed | A1353803-100mg |
5-Bromo-2-methyl-2H-benzo[d][1,2,3]triazole |
191230-40-7 | 97% | 100mg |
$139.0 | 2024-04-22 | |
| Ambeed | A1353803-250mg |
5-Bromo-2-methyl-2H-benzo[d][1,2,3]triazole |
191230-40-7 | 97% | 250mg |
$233.0 | 2024-04-22 |
5-bromo-2-methyl-benzotriazole Production Method
Production Method 1
1.2 4 h, rt
5-bromo-2-methyl-benzotriazole Raw materials
5-bromo-2-methyl-benzotriazole Preparation Products
5-bromo-2-methyl-benzotriazole Suppliers
5-bromo-2-methyl-benzotriazole Related Literature
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 5-bromo-2-methyl-benzotriazole
Comprehensive Analysis of 5-Bromo-2-methyl-benzotriazole (CAS No. 191230-40-7): Properties, Applications, and Industry Trends
5-Bromo-2-methyl-benzotriazole (CAS No. 191230-40-7) is a specialized heterocyclic compound gaining significant attention in industrial and research applications due to its unique chemical structure and functional versatility. As a derivative of benzotriazole, this brominated analog exhibits enhanced reactivity and stability, making it valuable for advanced material synthesis and niche chemical processes. The compound's molecular formula (C7H6BrN3) and precise molecular weight of 212.05 g/mol position it as a critical intermediate in pharmaceutical development and specialty chemistry.
Recent advancements in corrosion inhibition technologies have spotlighted 5-bromo-2-methyl benzotriazole derivatives as potential candidates for metal protection formulations. Studies indicate its efficacy in forming protective layers on copper alloys, aligning with the growing demand for eco-friendly corrosion inhibitors in electronics manufacturing. This application resonates with current industry trends toward sustainable industrial chemicals, as researchers explore halogenated benzotriazoles as alternatives to traditional toxic inhibitors.
The compound's photostability and UV absorption characteristics make it particularly relevant in polymer stabilization applications. With increasing focus on UV-resistant materials for automotive and construction sectors, 5-bromo-2-methyl-benzotriazole demonstrates promising performance in preventing polymer degradation. Analytical techniques like HPLC purity testing and spectroscopic characterization confirm its suitability for high-performance additive formulations, addressing common search queries about material stabilization methods.
In pharmaceutical research, the benzotriazole core structure of CAS 191230-40-7 enables diverse medicinal chemistry applications. The bromine substituent enhances potential bioactivity, with preliminary studies suggesting utility in targeted drug design. This aligns with frequent searches for halogenated heterocycles in drug discovery, particularly for kinase inhibition pathways. However, comprehensive toxicological assessments remain essential, reflecting the pharmaceutical industry's emphasis on API safety profiling.
Synthetic methodologies for 5-bromo-2-methyl-benzotriazole production continue to evolve, with recent patents highlighting improved bromination techniques and catalytic processes. These advancements address manufacturing challenges while optimizing reaction yields - a key concern for chemical engineers searching for efficient heterocycle synthesis methods. The compound's crystallographic data and solubility parameters (typically soluble in polar organic solvents) further inform process optimization strategies.
Environmental considerations surrounding brominated compounds have spurred research into the biodegradation pathways of CAS 191230-40-7. Recent publications examine its environmental fate using advanced LC-MS detection methods, responding to regulatory demands for green chemistry solutions. This intersects with popular searches about halogenated compound remediation and persistent organic pollutant alternatives in industrial applications.
The analytical chemistry community has developed specialized chromatographic methods for quantifying 5-bromo-2-methyl-benzotriazole in complex matrices. These techniques support quality control in production facilities and environmental monitoring programs, addressing frequent queries about trace analysis of specialty chemicals. Method validation studies confirm detection limits below 0.1 ppm using modern UPLC instrumentation with mass spectrometric detection.
Emerging applications in electronic materials have expanded the market potential for this compound. Its potential as a dielectric layer modifier in semiconductor fabrication aligns with industry needs for high-performance electronic chemicals. Technical discussions frequently highlight its thermal stability (decomposition temperature >250°C) as advantageous for microelectronics processing conditions.
Storage and handling recommendations for 5-bromo-2-methyl-benzotriazole emphasize protection from moisture and light exposure, with optimal preservation achieved in amber glass containers under inert atmosphere. These practical considerations address common operational questions about chemical storage best practices for sensitive heterocyclic compounds.
Ongoing research continues to uncover novel applications for this versatile compound, from catalytic systems to advanced material science. The scientific community maintains active interest in its structure-activity relationships, particularly how the bromo and methyl substituents influence its chemical behavior. This fundamental research responds to persistent academic inquiries about substituent effects in heterocyclic chemistry.
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